Cas no 2171805-03-9 (5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid)

5-Bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core functionalized with a bromo substituent and a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety. The carboxylic acid group enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. The spirocyclic structure contributes to conformational rigidity, which can improve binding selectivity in drug design. Its bromo substituent offers a handle for further derivatization via cross-coupling reactions. This compound is particularly useful in the development of pharmacologically active molecules, including kinase inhibitors and other biologically relevant scaffolds. Its stability and functional group compatibility make it suitable for diverse synthetic applications.
5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid structure
2171805-03-9 structure
Product name:5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
CAS No:2171805-03-9
MF:C12H14BrN3O4
MW:344.16126203537
CID:6399265
PubChem ID:165446817

5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
    • 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
    • EN300-1456724
    • 2171805-03-9
    • Inchi: 1S/C12H14BrN3O4/c13-8-7-14-11(15-9(8)10(17)18)16-3-1-12(2-4-16)19-5-6-20-12/h7H,1-6H2,(H,17,18)
    • InChI Key: XPRRFGUZJFXEOW-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1C(=O)O)N1CCC2(CC1)OCCO2

Computed Properties

  • Exact Mass: 343.01677g/mol
  • Monoisotopic Mass: 343.01677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.8Ų
  • XLogP3: 1.2

5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1456724-10000mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
10000mg
$3622.0 2023-09-29
Enamine
EN300-1456724-1.0g
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
1g
$0.0 2023-06-07
Enamine
EN300-1456724-2500mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
2500mg
$1650.0 2023-09-29
Enamine
EN300-1456724-500mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
500mg
$809.0 2023-09-29
Enamine
EN300-1456724-5000mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
5000mg
$2443.0 2023-09-29
Enamine
EN300-1456724-1000mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
1000mg
$842.0 2023-09-29
Enamine
EN300-1456724-250mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
250mg
$774.0 2023-09-29
Enamine
EN300-1456724-50mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
50mg
$707.0 2023-09-29
Enamine
EN300-1456724-100mg
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
2171805-03-9
100mg
$741.0 2023-09-29

5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Related Literature

Additional information on 5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid

Introduction to 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid (CAS No. 2171805-03-9)

5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid (CAS No. 2171805-03-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a bromine atom and a spirocyclic ring system, make it an intriguing candidate for further investigation.

The chemical structure of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid consists of a pyrimidine core with a bromine substituent at the 5-position and a spirocyclic ring system attached at the 2-position. The spirocyclic ring system, specifically the 1,4-dioxa-8-azaspiro[4.5]decan structure, imparts unique conformational stability and chemical properties to the molecule. This combination of structural elements has been shown to influence the compound's biological activity and pharmacological profile.

Recent studies have highlighted the potential of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid in various therapeutic areas. One notable application is in the field of anticancer research. Pyrimidine derivatives have been extensively studied for their antitumor properties, and this particular compound has shown promising results in inhibiting the growth of cancer cells. Specifically, it has been reported to exhibit selective cytotoxicity against certain types of cancer cells, such as those derived from breast and lung cancers.

The mechanism of action of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid is not yet fully understood, but preliminary studies suggest that it may target key signaling pathways involved in cell proliferation and survival. For instance, it has been observed to modulate the activity of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. By interfering with these pathways, the compound may induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells.

In addition to its potential as an anticancer agent, 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties and its ability to modulate immune responses. These properties make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid are another important aspect of its development as a therapeutic agent. Preliminary studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been shown to have good oral bioavailability and a reasonable half-life in preclinical models, suggesting that it may be suitable for oral administration in humans.

To further evaluate the safety and efficacy of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid, several preclinical studies have been conducted using both in vitro and in vivo models. These studies have consistently demonstrated its potent biological activity and low toxicity profile. For instance, in animal models of cancer, the compound has shown significant tumor growth inhibition without causing severe side effects.

The development of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid as a therapeutic agent is still in its early stages, but the results so far are encouraging. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, which will be crucial for its successful clinical translation.

In conclusion, 5-bromo-2-{1,4-dioxa-8azaspiro[4.5]decan8yl}pyrimidine4carboxylic acid (CAS No. 2171805039) represents a promising candidate for further development in various therapeutic areas. Its unique structural features and biological activities make it an attractive target for medicinal chemists and pharmaceutical researchers alike. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant interest in the scientific community.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd